8-chloro-6H-pyrido[2,3-d]pyridazin-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6H-pyrido[2,3-d]pyridazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(2-1-3-9-5)7(12)11-10-6/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEUZJUEZLTBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NNC2=O)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275419 | |
| Record name | 8-Chloropyrido[2,3-d]pyridazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23590-60-5 | |
| Record name | 8-Chloropyrido[2,3-d]pyridazin-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23590-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloropyrido[2,3-d]pyridazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of the Pyrido 2,3 D Pyridazin 5 One Nucleus
Nucleophilic Substitution Reactions on Halogenated Pyrido[2,3-d]pyridazin-5-one Derivatives
The chlorine atom at the C-8 position of the pyrido[2,3-d]pyridazin-5-one nucleus is susceptible to nucleophilic substitution, a key reaction for introducing diverse functional groups. Due to the electron-deficient nature of the pyridine (B92270) ring, which is further activated by the adjacent nitrogen atom and the pyridazinone system, this position readily reacts with various nucleophiles. wur.nl
The reactions typically proceed via an SNAr (Nucleophilic Aromatic Substitution) mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. wur.nl A range of nucleophiles, including alkoxides, phenoxides, and amines, can be employed to displace the chloro substituent.
For instance, the reaction of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, a related pyridazinone derivative, with various substituted phenoxides demonstrates the feasibility of this transformation. clockss.org The reaction with p-methoxyphenol in the presence of sodium hydride (NaH) as a base regioselectively yields the corresponding 4-phenoxy-substituted product. clockss.org This highlights the general reactivity of chloropyridazinones towards O-nucleophiles.
| Reactant (Example) | Nucleophile | Reagents/Conditions | Product | Ref |
| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-Methoxyphenol | NaH, THF, 0 °C | 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | clockss.org |
| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Phenol | NaH, THF | 5-chloro-2-methyl-6-nitro-4-phenoxy-2H-pyridazin-3-one | clockss.org |
| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-Cyanophenol | NaH, THF | 5-chloro-4-(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | clockss.org |
This table presents examples of nucleophilic substitution on a related chloropyridazinone structure to illustrate the general reaction type.
Ring Transformations and Cyclocondensation Reactions
The pyrido[2,3-d]pyridazin-5-one scaffold serves as a valuable precursor for the synthesis of various fused heterocyclic systems through ring transformation and cyclocondensation reactions. These reactions often involve initial functionalization of the pyridazinone core, followed by intramolecular or intermolecular cyclization to construct new rings.
Derivatives of 1,3,4-oxadiazole (B1194373) can be synthesized from the pyrido[2,3-d]pyridazin-5-one nucleus. A common strategy involves converting the pyridazinone into a hydrazide intermediate, which then undergoes cyclization. researchgate.net For example, a 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one derivative is first reacted with ethyl chloroacetate (B1199739) to yield an ester, which is subsequently treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. researchgate.net
This acetohydrazide intermediate can be cyclized under different conditions to form the 1,3,4-oxadiazole ring. researchgate.netnih.gov Reaction with carbon disulfide (CS₂) in the presence of alcoholic potassium hydroxide (B78521) leads to the formation of a 5-(substituted-methyl)-1,3,4-oxadiazole-2-thiol derivative. researchgate.net Alternatively, refluxing the hydrazide with an aromatic acid (like benzoic acid) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) yields a 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net
| Precursor | Reagents for Cyclization | Product Type | Ref |
| 2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazide | 1. CS₂, alcoholic KOH; 2. Acidification | 5-((5-phenylpyrido[3,2-d]pyridazin-8-yloxy)methyl)-1,3,4-oxadiazole-2-thiol | researchgate.net |
| 2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazide | Benzoic acid, POCl₃, reflux | 2-phenyl-5-((5-phenylpyrido[3,2-d]pyridazin-8-yloxy)methyl)-1,3,4-oxadiazole | researchgate.net |
This table uses a positional isomer as a template to demonstrate the synthesis of oxadiazole derivatives.
The synthesis of 1,3,4-thiadiazole (B1197879) and thiazolidine (B150603) derivatives can also be achieved starting from functionalized pyrido[2,3-d]pyridazin-5-ones. Similar to oxadiazole synthesis, the formation of 1,3,4-thiadiazoles often proceeds through an acid hydrazide intermediate. researchgate.net Cyclization of the acetohydrazide with phenyl isothiocyanate affords the corresponding N-phenyl-5-((pyridopyridazin-yloxy)methyl)-1,3,4-thiadiazol-2-amine derivative. researchgate.net The general synthesis of 1,3,4-thiadiazoles frequently involves the cyclization of thiosemicarbazide (B42300) precursors. sbq.org.brpharmedicopublishers.com
Thiazolidine derivatives are typically formed from hydrazone intermediates. The acetohydrazide derived from the pyridopyridazinone can be condensed with aromatic aldehydes to produce N'-arylidene acetohydrazides (hydrazones). researchgate.net Subsequent treatment of these hydrazones with thioglycolic acid (mercaptoacetic acid) in a suitable solvent leads to cyclocondensation, yielding 2-aryl-3-(2-(pyridopyridazin-yloxy)acetamido)thiazolidin-4-one derivatives. researchgate.net
| Precursor | Reagents | Product Type | Ref |
| 2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazide | Phenyl isothiocyanate | 1,3,4-Thiadiazole | researchgate.net |
| N'-Arylidene-2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazide | Thioglycolic acid | Thiazolidin-4-one | researchgate.net |
This table uses a positional isomer as a template to demonstrate the synthesis of thiadiazole and thiazolidine derivatives.
The pyrido[2,3-d]pyridazin-5-one framework can be elaborated to include a pyrazole (B372694) ring, leading to fused systems like pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines, which are structurally related. nih.govias.ac.in The synthesis of pyrazoles generally involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govchim.itorganic-chemistry.org
In a specific pathway starting from a pyridopyridazinone derivative, a hydrazone intermediate is again utilized. researchgate.net The N'-arylidene acetohydrazide, upon reaction with ethyl chloroacetate followed by refluxing in dichlorobenzene, can undergo cyclization to yield a pyrazole derivative. researchgate.net This transformation involves the formation of a new five-membered pyrazole ring attached to the core structure.
| Precursor | Reagents | Reaction Type | Product Type | Ref |
| Hydrazine hydrate, Ethyl acetoacetate, 1,3-dimethyl barbituric acid, Aryl aldehyde, Ammonium (B1175870) acetate (B1210297) | Nano-ZnO, Water, Reflux | Five-component reaction | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione | nih.gov |
| N'-Benzylidene-2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxy)acetohydrazide | Ethyl chloroacetate; Dichlorobenzene, Reflux | Cyclization | Pyrazole derivative | researchgate.net |
This table includes examples of pyrazole synthesis on related heterocyclic systems to illustrate the chemical possibilities.
Fusing a triazole ring onto the pyridopyridazine (B8481360) system creates polycyclic heteroaromatic compounds such as triazolopyridopyridazines. A common method for constructing a fused 1,2,4-triazole (B32235) ring involves the cyclization of a hydrazine-substituted heterocycle. nih.gov For example, a 2-hydrazinopyridopyrimidine can react with aldehydes to form hydrazones, which are then cyclized to generate the triazolo-fused system. nih.gov
Another powerful method for forming 1,2,3-triazole rings is the reaction of a diamine with a nitrite (B80452) source or the reaction of a dicarbonyl compound with hydrazine hydrate. mdpi.com For the pyrido[2,3-d]pyridazin-5-one system, functionalization to introduce appropriate precursors, such as an ortho-diamine or a hydrazine group adjacent to a carbonyl or its equivalent, would enable the subsequent cyclization to form the fused triazole ring. This approach allows for the creation of diverse and complex heterocyclic structures with potential biological significance. mdpi.com
| Precursor System | General Method | Resulting Fused Ring | Ref |
| Heterocyclic diamine | Reaction with a nitrite source (e.g., NaNO₂, acid) | Fused 1,2,3-triazole | mdpi.com |
| 1,2,3-Triazole dicarbonyl species | Reaction with hydrazine hydrate followed by cyclization | 1H-1,2,3-Triazolo[4,5-d]pyridazine | mdpi.com |
| 2-Hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one | Reaction with aldehydes followed by cyclization | Pyrido[2,3-d] researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidin-5-one | nih.gov |
This table outlines general strategies for fusing triazole rings onto pyridazine (B1198779) and related systems.
Structure Activity Relationship Sar Investigations of 8 Chloro 6h Pyrido 2,3 D Pyridazin 5 One Derivatives
Elucidation of Structural Determinants for Biological Efficacy
Understanding the relationship between the molecular structure of pyrido-pyridazinone derivatives and their biological efficacy is crucial for rational drug design. Researchers have dissected the core scaffold, examining the impact of various substituents at different positions to map out the key determinants for pharmacological activity.
The substituent at the 8-position of the pyrido-pyridazinone ring has been identified as a critical modulator of biological activity. Initial investigations often utilize a chlorine atom at this position as a versatile synthetic handle for introducing further diversity. However, SAR studies have shown that replacing the chloro group with other halogens or a cyano group can significantly enhance potency.
In the development of FER tyrosine kinase inhibitors, it was noted that derivatives featuring a cyano (CN) group at the 8-position typically exhibit more potent activity compared to those with an 8-fluoro (8-F) substituent. acs.org The strong electron-withdrawing nature and the linear geometry of the cyano group can lead to more favorable interactions within the target's active site. Despite the enhanced potency of 8-CN derivatives, their synthesis can be more laborious. acs.org This has led to strategic approaches where an 8-fluoro or 8-chloro scaffold is used for initial, efficient derivatization at other positions before committing to the more synthetically demanding 8-cyano analog for final optimization. acs.org The conversion of a halogen, such as bromine, at the C-8 position to a cyano group is a key step in accessing these potent compounds. acs.org
In the context of 8-CN pyrido-pyridazinone derivatives, the introduction of nitrogen- and oxygen-containing heterocycles at another position on the core structure has proven highly effective for enhancing cellular activity. acs.org For instance, incorporating a morpholine (B109124) ring resulted in compounds with strong cell-free and cellular activity. acs.org Further modifications, such as the introduction of a 2-oxa-6-azaspiro[3.3]heptane system, a known morpholine isostere, also yielded derivatives with potent activity. acs.org
The addition of alkyl groups to these heterocyclic substituents can further optimize the compound's fit within the target protein. A derivative featuring a dimethyl-morpholine group demonstrated the strongest cellular activity in one study, suggesting that the bulkier substituent achieved greater complementarity with surrounding amino acid residues in the kinase's binding pocket. acs.org Optimization at the C-5 position has also been shown to improve kinase selectivity, indicating that modifications at this site can influence interactions that differentiate between various kinases. acs.org
Optimization Strategies Based on SAR Studies
The insights gained from comprehensive SAR studies have guided several optimization strategies to enhance the drug-like properties of 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one derivatives. A primary strategy involves a modular approach to synthesis, where less potent but synthetically accessible scaffolds are used for initial exploration. For example, the 8-F pyrido-pyridazinone scaffold has been used to efficiently explore various C-5 substituents before incorporating the more potent 8-CN group. acs.org
Another key optimization strategy focuses on exploiting specific pockets or spaces within the target enzyme. Analysis of ligand-protein complex structures can reveal opportunities to introduce larger or more diverse substituents that are exposed to the solvent side from the entrance of the ATP pocket. acs.org This space can be utilized to improve cellular activity and optimize physical properties like solubility by introducing substituents that are more lipophilic and bulkier, yet also contain features beneficial to solubility, such as the dimethyl-morpholine group. acs.org This targeted modification can lead to improved affinity and selectivity. For instance, structural changes at the C-5 position have been shown to enhance kinase selectivity by influencing how the compound interacts with a specific leucine (B10760876) residue (L638 in FES kinase), thereby preventing binding to other kinases where this residue is a larger amino acid like tyrosine or phenylalanine. acs.org
The table below summarizes the SAR findings for selected 8-cyano-pyrido[2,3-d]pyridazin-5-one derivatives, illustrating the impact of substituents on biological activity against FER kinase.
| Compound | Substituent at C-7 | FER IC₅₀ (nM) | Cellular Activity (IC₅₀, nM) |
|---|---|---|---|
| 17a | Morpholine | 1.1 | 18 |
| 17b | 2-oxa-6-azaspiro[3.3]heptane | 1.1 | 20 |
| 17c (DS08701581) | Dimethyl-morpholine | 0.45 | 7.7 |
Data sourced from a study on FER Tyrosine Kinase Inhibitors. acs.org Cellular activity was assessed in Ba/F3-TTC1-FER cells.
Pharmacological and Biological Spectrum of Pyrido 2,3 D Pyridazin 5 One Derivatives
Anticancer and Antitumor Activities
Derivatives of the pyrido[2,3-d]pyridazine (B3350097) nucleus have emerged as a promising class of compounds in the development of novel anticancer agents. rsc.orgnih.gov Their mechanism of action is often multifaceted, involving the inhibition of key enzymes that regulate cell growth and proliferation, leading to cytotoxic effects and the induction of programmed cell death in cancer cells. nih.govnih.gov
Kinase Inhibition Profiles
A primary mechanism through which pyrido[2,3-d]pyridazine derivatives exert their antitumor effects is by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net
Dysregulation of tyrosine kinases (TKs) is a common feature in many cancers, making them important targets for therapeutic intervention. researchgate.net Pyrido-pyridazinone derivatives have been identified as potent inhibitors of several TKs.
Notably, a series of novel pyrido-pyridazinone derivatives have been discovered as inhibitors of the feline sarcoma-related (FER) tyrosine kinase. nih.gov FER is implicated in cancer cell migration and survival. nih.gov One representative compound from this series, DS21360717, demonstrated strong inhibitory activity against the FER enzyme with an IC50 value of 0.5 nM. acs.org Further optimization led to the development of other derivatives with improved pharmacological profiles. acs.org
Derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have also shown potent inhibitory activity against other critical tyrosine kinases. For instance, the compound PD180970 acts as an ATP-competitive inhibitor of the ABL tyrosine kinase. nih.gov It effectively reduces the tyrosine phosphorylation of the Bcr-Abl oncoprotein, a hallmark of chronic myelogenous leukemia (CML), with an IC50 of 170 nM in K562 cells. nih.gov Another derivative, PD173955, also suppressed the growth of Bcr-Abl expressing cell lines with an IC50 of 2.5 nM. nih.gov Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been developed as potential multi-targeted inhibitors, showing activity against EGFR and VEGFR2, among others. mdpi.com
In addition to tyrosine kinases, pyrido[2,3-d]pyridazine and related structures have been shown to inhibit various serine/threonine kinases involved in cancer progression.
Some pyrido[2,3-d]pyridazines have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a role in inflammatory responses and cell proliferation. scirp.org Pyrido[2,3-d]pyrimidine derivatives have also been reported as effective inhibitors of Cyclin-Dependent Kinase 6 (CDK6). nih.gov One such compound caused apoptosis in PC-3 and MCF-7 cancer cells and was identified as a direct CDK6 inhibitor with an IC50 value of 115.38 nM. nih.gov
Furthermore, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of PIM-1 kinase, a proto-oncogene that is overexpressed in various cancers and contributes to cell survival and proliferation. nih.govrsc.org Specific derivatives exhibited remarkable cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 0.57 μM and potent PIM-1 kinase inhibition with an IC50 of 11.4 nM. nih.gov
Antiproliferative Effects in Cancer Cell Lines
The kinase inhibitory activity of pyrido[2,3-d]pyridazin-5-one derivatives translates into significant antiproliferative effects across a range of human cancer cell lines.
A series of 4-(pyridin-4-yloxy)benzamide derivatives incorporating a 5-methylpyridazin-3(2H)-one fragment were synthesized and evaluated for their biological activity. researchgate.net Many of these compounds showed effective inhibitory activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. researchgate.net The most promising compound in this series demonstrated excellent activity with IC50 values of 1.03, 1.15, and 2.59 μM against A549, HeLa, and MCF-7 cells, respectively. researchgate.net
Novel synthesized pyrido[2,3-d]pyrimidine derivatives also exhibited potent cytotoxicity against MCF-7 and HepG2 (liver) cancer cells, with IC50 values in the sub-micromolar to low micromolar range. nih.gov Similarly, a new class of pyridazinone derivatives containing cyclic/acyclic amine moieties was evaluated for cytotoxic activity against HEP3BPN 11 (liver), MDA 453 (breast), and HL60 (leukemia) cancer cells, with several compounds showing promising activity. cbijournal.com Other studies have confirmed the antiproliferative effects of various pyridazinone derivatives against gastric adenocarcinoma, non-small cell lung cancer, melanoma, and colon cancer cell lines. nih.govunich.it
| Compound Type | Cancer Cell Line | Cell Line Origin | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyridazinone Derivative (Compound 40) | A549 | Lung | 1.03 μM | researchgate.net |
| Pyridazinone Derivative (Compound 40) | HeLa | Cervical | 1.15 μM | researchgate.net |
| Pyridazinone Derivative (Compound 40) | MCF-7 | Breast | 2.59 μM | researchgate.net |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 4) | MCF-7 | Breast | 0.57 μM | nih.gov |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 4) | HepG2 | Liver | 1.13 μM | nih.gov |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 11) | HepG2 | Liver | 0.99 μM | nih.gov |
| Pyridazinone Derivative (Compound 10l) | A549/ATCC | Lung | 1.66-100 μM (GI50) | nih.gov |
Induction of Apoptosis
A key outcome of the antiproliferative activity of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells.
One study found that a potent PIM-1 kinase inhibiting pyrido[2,3-d]pyrimidine derivative significantly activated apoptosis in MCF-7 cells. nih.govrsc.org Treatment with this compound increased the total apoptosis in these cells by 58.29-fold compared to untreated control cells. nih.govrsc.org Mechanistic studies often reveal that these compounds modulate the expression of key apoptotic regulatory proteins. For example, treatment with a pyridazinone-based diarylurea derivative led to the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov This disruption of the Bcl-2/Bax balance is a critical step in initiating the intrinsic mitochondrial-dependent pathway of apoptosis. mdpi.comresearchgate.net Further evidence shows that these compounds can arrest the cell cycle, typically at the G0/G1 or G2/M phase, preventing cancer cells from dividing and proliferating. nih.govnih.gov
Anti-inflammatory and Analgesic Properties
The pyridazine (B1198779) and pyridazinone cores are recognized as privileged scaffolds for the discovery of anti-inflammatory and analgesic agents. nih.govsarpublication.com Several derivatives have been developed that exhibit potent activity, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govrsc.org
A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov The most potent compound from this series demonstrated an 82% inhibition of ear edema in an experimental model and was found to be a dual inhibitor of both COX-1 and COX-2 isoenzymes. nih.govrsc.org This dual inhibition profile is a characteristic of many traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Cyclooxygenase (COX-1/COX-2) Inhibition
Pyrido[2,3-d]pyridazine derivatives have been identified as potent anti-inflammatory agents, largely due to their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, specifically COX-1 and COX-2, are key players in the inflammatory process. A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been synthesized and evaluated for their anti-inflammatory properties. nih.govrsc.org
One particular derivative, compound 7c, demonstrated significant inhibition of ear edema, and subsequent in vitro tests confirmed its inhibitory activity against both COX-1 and COX-2 isoenzymes. rsc.org This dual inhibition suggests that the pyrido[2,3-d]pyridazine scaffold can be a valuable template for developing new anti-inflammatory drugs. nih.govrsc.org Molecular docking studies have further elucidated the structural features that enable these compounds to dually inhibit both COX-1 and COX-2. rsc.org
| Compound | COX-1 Inhibition | COX-2 Inhibition | Anti-inflammatory Activity |
| Pyrido[2,3-d]pyridazine-2,8-dione derivatives | Yes | Yes | Significant |
| Compound 7c | Yes | Yes | High (82% inhibition of ear edema) |
Modulation of Inflammatory Pathways
Beyond direct COX inhibition, derivatives of pyridazinone have been shown to modulate broader inflammatory pathways. These compounds are recognized as a promising scaffold for the development of novel anti-inflammatory drugs. mdpi.com Some pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2) and lipopolysaccharide (LPS)-induced neuroinflammation. mdpi.com
Furthermore, a series of pyrido[2,3-d]pyrimidin-5-ones were synthesized and found to be inhibitors of the macrophage colony-stimulating factor-1 receptor (FMS) kinase domain. nih.gov FMS inhibitors are considered valuable for treating chronic inflammatory diseases such as rheumatoid arthritis. nih.gov One such hydroxamate analogue, compound 37, was highly effective in reversing joint swelling in a rat model of arthritis. nih.gov This indicates that the broader class of pyridazinone-containing heterocyclic compounds can impact inflammatory processes through various mechanisms beyond COX inhibition.
Antimicrobial and Anti-infective Applications
Antibacterial Activity
The pyrido[2,3-d]pyrimidine scaffold, a related structure, is a common feature in compounds with a wide range of biological activities, including antimicrobial effects. researchgate.net Research into various pyridazinone derivatives has consistently demonstrated their potential as antibacterial agents.
A study on newly synthesized 6-phenyl–pyridazine-3-one derivatives revealed that some compounds exhibited excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. biomedpharmajournal.org For instance, one derivative showed significant activity against S. pyogenes and E. coli. biomedpharmajournal.org While specific activity against Staphylococcus epidermidis and Bacillus subtilis for the 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one is not detailed, the broad-spectrum potential of the parent structure is evident. Another study highlighted that certain pyrido[2,3-d]pyrimidine derivatives were active against Staphylococcus aureus and Escherichia coli. researchgate.net
| Derivative Class | Tested Bacteria | Antibacterial Activity |
| 6-phenyl–pyridazine-3-one derivatives | S. pyogenes (Gram +), E. coli (Gram -) | Excellent |
| Pyrido[2,3-d]pyrimidine derivatives | Staphylococcus aureus, Escherichia coli | Weak to good |
Antiviral Activity
While specific studies on the antiviral activity of this compound against Hepatitis A Virus (HAV) are not available, the broader family of pyridazine derivatives has been investigated for such properties. The pyridazine nucleus is a core component of many biologically active compounds, and its derivatives have been explored for various therapeutic applications, including antiviral effects. The general biological significance of the pyridazine framework suggests that its derivatives are viable candidates for antiviral drug discovery.
Central Nervous System (CNS) Activities
Anticonvulsant Effects
Derivatives of pyridazinone have been reported to possess a variety of biological activities, including anticonvulsant effects. biomedpharmajournal.org A study focused on the synthesis and evaluation of nine different pyridazinone derivatives demonstrated significant protection against seizures induced by the Maximal Electroshock (MES) method in mice. researchgate.net This suggests that these compounds could be effective against tonic-clonic seizures. researchgate.net
Another study on 6-substituted-pyrido[3,2-d]pyridazine derivatives aimed to identify new compounds with potent anticonvulsant activity and low neurotoxicity. nih.gov The results indicated that several synthesized compounds exhibited significant anticonvulsant properties in the MES test. nih.govresearchgate.net Notably, one compound, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine, showed a high protective index, suggesting it is safer than the established drug carbamazepine. nih.govresearchgate.net
| Compound/Derivative | Anticonvulsant Activity (MES Test) | Neurotoxicity | Protective Index (PI) |
| Pyridazinone derivatives | Significant protection | Not specified | Not specified |
| N-m-chlorophenyl- nih.govrsc.orgbiomedpharmajournal.orgtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine | ED50: 13.6 mg/kg | TD50: Not specified | 7.2 |
| N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine | Significant | Low | 13.4 |
CNS Depressive Properties
Derivatives of pyrido[2,3-d]pyridazine have been identified as selective ligands for GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. sarpublication.com This interaction is a key mechanism for producing CNS depressant effects. Research has shown that certain pyrido[2,3-d]pyridazine derivatives exhibit a notable affinity for the benzodiazepine (B76468) binding site on GABAA receptors. For instance, one particular derivative demonstrated a significant Ki value of 100 nM for the displacement of [3H]-flumazenil from the α2, α3, or α5 subunits of the human GABAA receptor. sarpublication.com This activity underscores their potential utility in conditions requiring CNS depression, such as anxiety.
Potential in Neurological Disorders
The affinity of pyrido[2,3-d]pyridazine derivatives for the GABAA receptor complex suggests their potential application in the management of a range of neurological and psychiatric disorders. rsc.org As high-affinity ligands for the benzodiazepine binding site, these compounds are being explored for their therapeutic value in conditions such as anxiety, panic disorders, and even psychotic disorders like schizophrenia. sarpublication.comrsc.org Their ability to selectively modulate GABAergic transmission is a critical area of investigation for developing novel treatments for various disorders of the central nervous system. sarpublication.com
Metabolic and Endocrine System Modulation
Aldose Reductase Inhibition
The enzyme aldose reductase is a key component of the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. scirp.org The accumulation of sorbitol, the product of aldose reductase-mediated glucose reduction, is implicated in the pathogenesis of chronic diabetic complications, including neuropathy, retinopathy, and nephropathy. scirp.org Consequently, the inhibition of aldose reductase is a significant therapeutic strategy.
Research into pyrido[2,3-d]pyridazine derivatives has demonstrated their potential as potent aldose reductase inhibitors (ARIs). sarpublication.com A 1991 study highlighted a series of pyrido[2,3-d]pyridazin-5-yl)acetic acid derivatives with strong aldose reductase inhibitory activity. sarpublication.com While specific data for this compound is limited, related heterocyclic scaffolds have shown promising results, indicating the potential of this chemical class.
| Compound Class | Specific Derivative Example | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Pyrido[2,3-b]pyrazin-3(4H)-one | Compound 9c | 0.009 µM | nih.gov |
| 2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one | 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid (4k) | 0.023 µM | scirp.org |
Antidiabetic Potential
The antidiabetic potential of pyrido[2,3-d]pyridazin-5-one derivatives is intrinsically linked to their activity as aldose reductase inhibitors, which directly addresses the long-term complications of diabetes. scirp.org Beyond this mechanism, the broader pyridazine and pyridazinone nucleus is recognized for a wide spectrum of biological activities, including antidiabetic properties. sarpublication.comresearchgate.netmedchemexpress.com Researchers have investigated other related pyrido-fused heterocyclic systems for their ability to inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, further supporting the potential of this structural class in developing novel antidiabetic agents. nih.gov
Calcium-Sensing Receptor Antagonism
The calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a critical role in the endocrine system by maintaining extracellular calcium homeostasis. nih.gov It is highly expressed in the parathyroid gland and kidney, where it regulates the secretion of parathyroid hormone (PTH). nih.gov Antagonists of the CaSR, known as calcilytics, can block the receptor's activity, leading to increased PTH secretion. This mechanism is explored for its therapeutic potential in conditions like osteoporosis. While CaSR antagonism represents a key strategy for modulating the endocrine system, currently available scientific literature does not establish a direct link between pyrido[2,3-d]pyridazin-5-one derivatives and this specific activity.
Cardiovascular System Effects
The pyridazine and pyridazinone core structure is present in numerous compounds exhibiting a wide array of cardiovascular effects, including antihypertensive, vasodilator, and cardiotonic activities. sarpublication.com Research dating back to 1982 identified derivatives of the specific pyrido[2,3-d]pyridazine scaffold as potential antihypertensive agents, with studies noting their effects on blood pressure and coronary circulation.
The broader class of pyridazinone derivatives has been extensively studied for these effects:
Vasodilator Activity : Many pyridazinone derivatives function as vasodilators, which are crucial for managing conditions like hypertension and heart failure. Some compounds exert their effect by acting as phosphodiesterase (PDE) inhibitors. sarpublication.com
Inotropic Effects : Certain pyridazinone-based drugs, such as Levosimendan, act as calcium sensitizers, enhancing myocardial contractility and demonstrating positive inotropic effects beneficial in treating congestive heart failure. sarpublication.com Another derivative, TZC-5665, was reported to have negative chronotropic and inotropic effects. sarpublication.com
These findings highlight the significant potential of the pyrido[2,3-d]pyridazin-5-one scaffold in the development of novel cardiovascular agents.
Inodilator and Vasorelaxant Properties
Derivatives of the pyridazinone core structure have been identified as compounds with both positive inotropic (inodilator) and vasodilatory effects. sarpublication.com These properties are often linked to their ability to inhibit phosphodiesterase III (PDE-III). nih.gov For instance, the design of various pyridazinone series as potential vasodilator-cardiotonic agents was based on pharmacophores developed from potent PDE-III inhibitors. nih.gov
Research into related tricyclic pyridazine-3(2H)one derivatives, designed as rigid analogs of known cardiovascular agents, has shown that these compounds possess inotropic and vasodilator properties. nih.gov One specific derivative, 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one, exhibited notable inodilatory properties. sarpublication.com Furthermore, newly synthesized series of pyridazin-3-one derivatives have demonstrated potent vasorelaxant activity in vitro on isolated pre-contracted rat thoracic aorta, with some compounds showing superior activity compared to standard drugs like hydralazine and nitroglycerin. rsc.orgnih.gov
Table 1: Vasorelaxant Activity of Selected Pyridazinone Derivatives
| Compound | EC50 (µM) | Reference Compound | EC50 (µM) |
|---|---|---|---|
| 2e | 0.1162 | Hydralazine | 18.21 |
| 2h | 0.07154 | Diazoxide | 19.5 |
| 2j | 0.02916 | Nitroglycerin | 0.1824 |
| 4f | 0.0136 | Isosorbide mononitrate | 30.1 |
| 4h | 0.0117 | ||
| 5d | 0.0053 | ||
| 5e | 0.0025 |
Data sourced from in vitro studies on isolated rat thoracic aorta. rsc.orgnih.gov
Cardiotonic Activity
The cardiotonic effects of pyridazinone derivatives are closely related to their inodilator properties. These compounds often enhance myocardial contractility. sarpublication.com The mechanism for this activity is frequently attributed to the inhibition of PDE-III in cardiac muscle, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govnih.gov For example, pimobendan, a pyridazinone derivative, possesses both vasodilator and positive inotropic properties that improve cardiac output. sarpublication.com Another compound, 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone, is known to enhance the calcium-induced contraction of cardiac muscle fibers, likely by increasing the calcium sensitivity of troponin C. sarpublication.com
Antihypertensive and Antithrombotic Activities
The therapeutic potential of pyridazinone derivatives extends to the management of hypertension and thrombosis. nih.gov Several derivatives have been synthesized and evaluated for their antihypertensive effects. nih.govresearchgate.net Certain benzo[h]cinnolinones, which are structurally related to pyridazinones, displayed significant antihypertensive and antithrombotic properties. nih.gov The vasodilator action of these compounds contributes to their ability to lower blood pressure. sarpublication.comnih.gov The antithrombotic activity has also been observed in various series, with some compounds showing efficacy in inhibiting platelet aggregation. nih.gov
Other Promising Pharmacological Activities
Beyond their cardiovascular effects, derivatives of the pyrido[2,3-d]pyridazine and related scaffolds have shown promise as inhibitors of several key enzymes implicated in other disease pathways.
Phosphodiesterase (PDE) Inhibition (e.g., PDE-III, PDE IV)
Pyridazine and pyridazinone derivatives are recognized as potent inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE-III and PDE-IV. researchgate.netsamipubco.com Inhibition of these enzymes prevents the degradation of cyclic nucleotides like cAMP and cGMP, which are crucial intracellular second messengers. actascientific.com The inhibition of PDE-III is linked to the cardiotonic and vasodilator effects mentioned previously. nih.govnih.gov
PDE-IV inhibitors, on the other hand, are valued for their anti-inflammatory properties. samipubco.com A number of heterocyclic-fused pyridazines have been developed as selective PDE-IV inhibitors. samipubco.comactascientific.com These compounds have shown a strong selectivity profile for the PDE-IV family, which is associated with a reduction in the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. samipubco.com
Dihydrofolate Reductase (DHFR) Inhibition
The pyrido[2,3-d]pyrimidine scaffold, structurally related to the pyridopyridazine (B8481360) core, is a key feature in a class of potent dihydrofolate reductase (DHFR) inhibitors. nih.govrsc.org DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer therapies. nih.govmdpi.com
Researchers have developed 6-substituted pyrido[2,3-d]pyrimidine derivatives that show significant inhibitory activity against DHFR from various organisms, including the opportunistic pathogen Pneumocystis jirovecii (pj), the causative agent of Pneumocystis pneumonia (PCP). nih.gov Strategic modifications to the scaffold have led to compounds with high potency and selectivity for the pathogenic enzyme over human DHFR (hDHFR), which is a critical factor in minimizing host toxicity. nih.gov
Table 2: DHFR Inhibition by Pyrido[2,3-d]pyrimidine and Regioisomeric Pyrido[3,2-d]pyrimidine Derivatives
| Compound | Scaffold | pjDHFR IC50 (µM) | hDHFR IC50 (µM) | Selectivity Ratio (h/pj) |
|---|---|---|---|---|
| 1 | Pyrido[2,3-d]pyrimidine | 0.22 | 0.007 | 0.03 |
| 9 | Pyrido[3,2-d]pyrimidine | 0.09 | 0.41 | 4.6 |
| 6 | Pyrido[2,3-d]pyrimidine | 0.95 | 0.04 | 0.04 |
| 15 | Pyrido[3,2-d]pyrimidine | 0.08 | 2.24 | 28 |
IC50 values represent the concentration required for 50% inhibition. A higher selectivity ratio indicates greater selectivity for the target enzyme. nih.gov
Breast Cancer Resistance Protein (ABCG2) Inhibition
Breast Cancer Resistance Protein (ABCG2) is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance (MDR) in cancer by effluxing chemotherapeutic agents from cancer cells. nih.govnih.gov The development of ABCG2 inhibitors is a key strategy to overcome this resistance. nih.gov
Derivatives containing pyridopyrimidine scaffolds have been investigated as potent and selective inhibitors of ABCG2. nih.gov These compounds aim to have low intrinsic cytotoxicity while effectively reversing MDR when co-administered with anticancer drugs. nih.gov Quantitative structure-activity relationship (QSAR) studies on flavonoid derivatives and synthetic analogs have shown that hydrophobicity and specific shape parameters are crucial for potent ABCG2 inhibition. drugbank.com
Adenosine Receptor Antagonism
Adenosine receptors, which are a class of G protein-coupled receptors, play a crucial role in various physiological processes. Their modulation by antagonists has been a significant area of research for conditions affecting the central nervous system, cardiovascular system, and inflammatory responses.
While direct research on the adenosine receptor antagonist activity of this compound is not extensively documented in publicly available literature, studies on structurally related pyridazine-containing heterocyclic systems have shown notable interactions with adenosine receptors. For instance, research into pyrazolo[3,4-d]pyridazines has led to the discovery of potent antagonists for A1 and A3 adenosine receptor subtypes. nih.govbohrium.comacs.org These findings suggest that the broader pyridazine scaffold is a viable starting point for the design of adenosine receptor ligands. The exploration of various substitutions on the pyridazine ring system has been a key strategy in developing compounds with high affinity and selectivity for different adenosine receptor subtypes. nih.govbohrium.comacs.org
| Receptor Subtype | Primary Signaling Pathway | Key Physiological Roles |
|---|---|---|
| A1 | Inhibits adenylyl cyclase (via Gi/o) | Cardiac rhythm regulation, neuronal inhibition |
| A2A | Stimulates adenylyl cyclase (via Gs) | Vasodilation, modulation of inflammation and neurotransmission |
| A2B | Stimulates adenylyl cyclase (via Gs) | Inflammation, bronchoconstriction |
| A3 | Inhibits adenylyl cyclase (via Gi/o) | Cardioprotection, modulation of inflammatory cells |
Antioxidant Properties
Antioxidants are vital for mitigating the damaging effects of oxidative stress, which is implicated in a multitude of disease states. The antioxidant potential of various pyridazinone derivatives has been a subject of scientific investigation.
Research has demonstrated that certain pyridazine derivatives possess significant antioxidant capabilities. A study focused on a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues revealed their effectiveness in combating oxidative stress. nih.gov A significant number of the tested compounds exhibited a potent inhibitory effect on superoxide anion generation, with inhibition rates ranging from 84% to 99% at a concentration of 10⁻³ M. nih.gov Furthermore, the antioxidant activity of these compounds was found to be comparable to that of alpha-tocopherol, a well-known antioxidant, at the same concentration. nih.gov
These findings are particularly relevant as they involve the pyridazinone core and chlorinated pyridazine structures, which are key features of this compound. The demonstrated ability of these related compounds to scavenge free radicals and inhibit lipid peroxidation underscores the potential of the pyrido[2,3-d]pyridazin-5-one scaffold as a source of new antioxidant agents. nih.gov The interplay between anti-inflammatory and antioxidant activities is also a noteworthy consideration, as reactive oxygen species are often mediators of inflammation. nih.gov
| Compound Class | Concentration | Inhibition of Superoxide Anion (%) | Reference Compound |
|---|---|---|---|
| 2H-pyridazine-3-one analogues | 10⁻³ M | 84 - 99 | alpha-tocopherol |
| 6-chloropyridazine analogues | 10⁻³ M | 84 - 99 | alpha-tocopherol |
Mechanistic Investigations into the Biological Action of Pyrido 2,3 D Pyridazin 5 One Derivatives
Molecular Target Identification and Validation
The biological effects of pyrido[2,3-d]pyridazin-5-one derivatives are intrinsically linked to their interaction with specific molecular targets. Key among these are enzymes that play crucial roles in disease pathogenesis, such as cyclooxygenases (COX) and tyrosine kinases.
Cyclooxygenase (COX) Isoenzymes: A significant body of research has identified COX-1 and COX-2 as primary targets for a class of pyrido[2,3-d]pyridazine-2,8-dione derivatives. nih.govrsc.org These enzymes are pivotal in the inflammatory cascade. researchgate.net Initial screening of newly synthesized compounds is typically conducted through in vitro COX inhibition assays. For instance, a study on a series of N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-diones demonstrated their ability to inhibit both COX-1 and COX-2. nih.gov The validation of these enzymes as targets is further substantiated by in vivo models of inflammation, such as the croton oil-induced ear edema model in mice, where the anti-inflammatory activity of these compounds correlates with their COX inhibitory potential. nih.gov
FER Tyrosine Kinase: In the realm of oncology, certain pyrido-pyridazinone derivatives have been identified as potent inhibitors of FER tyrosine kinase. nih.gov FER is a non-transmembrane receptor tyrosine kinase implicated in cell migration, adhesion, and proliferation, making it a compelling target for anticancer therapy. nih.govnih.gov The discovery of these inhibitors often begins with high-throughput screening of chemical libraries. Subsequent validation involves robust enzymatic assays to confirm direct inhibition of FER kinase activity. nih.gov Further validation in cellular models, assessing the impact on cancer cell proliferation and invasiveness, confirms that the observed anti-tumor effects are mediated through the inhibition of FER. nih.gov For example, representative compounds have demonstrated in vivo antitumor efficacy in subcutaneous tumor models, solidifying FER as a key molecular target. nih.gov
Biochemical Pathway Analysis
The interaction of pyrido[2,3-d]pyridazin-5-one derivatives with their molecular targets initiates a cascade of events that modulate specific biochemical pathways, ultimately leading to a therapeutic effect.
FER Kinase Signaling Pathway: Pyrido-pyridazinone derivatives that inhibit FER tyrosine kinase interfere with signaling pathways crucial for cancer progression. FER kinase is involved in the tyrosine phosphorylation of cortactin, a protein that regulates actin polymerization and is essential for cell migration and invasion. nih.govnih.gov By inhibiting FER, these compounds can disrupt the signaling cascade that leads to cytoskeletal rearrangements, thereby impeding the metastatic potential of cancer cells. Furthermore, the discovery of the MAN2A1-FER fusion gene in various tumors highlights a specific oncogenic pathway that can be targeted by these inhibitors. nih.govnih.gov The expression of this fusion gene leads to increased proliferation and invasiveness, and its inhibition by pyrido-pyridazinone derivatives represents a targeted therapeutic strategy. nih.gov
Enzyme Kinetics and Inhibitory Mechanisms
Detailed enzyme kinetic studies are crucial for understanding the potency, selectivity, and mode of action of pyrido[2,3-d]pyridazin-5-one derivatives as enzyme inhibitors.
COX Inhibition: The inhibitory activity of pyrido[2,3-d]pyridazine-2,8-dione derivatives against COX-1 and COX-2 is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. For instance, a particularly potent derivative, compound 7c , demonstrated significant inhibition of both COX isoenzymes. nih.gov Molecular docking studies have provided insights into the inhibitory mechanism, suggesting that these compounds bind to the active site of the COX enzymes. The interaction of the pyrido-pyridazinedione core with key amino acid residues within the binding pocket is crucial for their inhibitory activity. nih.gov
FER Kinase Inhibition: The potency of pyrido-pyridazinone derivatives as FER kinase inhibitors is also characterized by their IC50 values. One representative compound, DS21360717 , exhibited a strong enzyme inhibitory activity with an IC50 of 0.5 nM. acs.org Optimization of this lead compound led to derivatives with improved pharmacokinetic profiles. acs.org X-ray crystallography of a related compound complexed with a surrogate kinase (FES) revealed that the interaction pattern involves the pyrido-pyridazinone core binding within the ATP-binding site of the kinase, indicating a competitive mode of inhibition. acs.org
Below are interactive data tables summarizing the inhibitory activities of representative pyrido[2,3-d]pyridazin-5-one derivatives against their respective enzyme targets.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives
| Compound | Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
|---|---|---|---|
| 7c | 1.95 | 45.3 ± 2.5 | 48.7 ± 3.1 |
| 7c | 31.25 | 75.1 ± 4.2 | 85.6 ± 5.4 |
Data sourced from a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives. nih.gov
Table 2: FER Kinase Inhibitory Activity of Pyrido-pyridazinone Derivatives
| Compound | FER IC50 (nM) |
|---|---|
| DS21360717 | 0.5 |
| DS08701581 (17c) | Not explicitly stated, but noted for improved properties |
Data sourced from studies on FER tyrosine kinase inhibitors. acs.org
Computational and in Silico Studies for Pyrido 2,3 D Pyridazin 5 One Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of a ligand's biological activity. researchgate.net
Molecular docking studies on pyrido[2,3-d]pyridazine (B3350097) derivatives have been instrumental in identifying their binding modes within the active sites of various protein targets. For instance, in studies investigating their anti-inflammatory potential, derivatives were docked into the active sites of cyclooxygenase (COX) enzymes. These simulations revealed that the pyrido-pyridazinedione core of the molecules establishes critical interactions with amino acid residues in the binding pocket. nih.gov
Key interactions often involve hydrogen bonds and hydrophobic contacts. For example, the carbonyl group of the pyridazinone moiety has been shown to form a hydrogen bond with the residue Tyr355 in the COX active site. nih.gov The central ring structure typically interacts with a network of hydrophobic residues, including Val349, Ser353, Leu352, and Ala527, which helps to anchor the ligand in the correct orientation for inhibitory activity. nih.gov The specific interactions can be visualized using software to generate 2D and 3D plots, which clearly depict the hydrogen bonds and other forces contributing to the binding affinity. amazonaws.com
Table 1: Predicted Key Interacting Residues for a Pyrido[2,3-d]pyridazine Derivative in COX Active Site
| Interaction Type | Key Amino Acid Residues | Ligand Moiety Involved |
|---|---|---|
| Hydrogen Bonding | Tyr355, Ser530 | Carbonyl group, Nitrile group |
| Hydrophobic Interactions | Val349, Ser353, Leu352, Leu384, Tyr385, Trp387, Phe381 | Pyrido-pyridazine core, Phenyl rings |
Computational studies are pivotal in understanding why certain derivatives show selectivity for one target over another (e.g., COX-2 vs. COX-1). By comparing the docking poses of a compound in the active sites of different isoforms, researchers can identify subtle structural features that govern selectivity. For pyrido[2,3-d]pyridazine derivatives, the orientation and substitution pattern of the phenyl rings attached to the core structure are critical. nih.gov
For example, a para-chlorophenyl ring projecting into the central pocket of the enzyme can interact with specific residues like Leu352, Tyr385, and Trp387. nih.gov The presence and position of substituents on this ring can influence the compound's ability to fit within the slightly different shapes of the COX-1 and COX-2 active sites, thereby determining its selectivity. These insights allow for the rational design of new derivatives with improved target selectivity and potentially fewer side effects. nih.govrsc.org
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. utupub.fi MD simulations are used to assess the stability of the predicted binding mode and to calculate the binding free energy, which is a more accurate predictor of a compound's potency. mdpi.comescholarship.org By simulating the movements of the ligand, protein, and surrounding water molecules, researchers can confirm whether the key interactions identified in docking are maintained over time. utupub.fi
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties
Before a compound can be synthesized and tested, its potential pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and toxicity (T) can be predicted using in silico models. nih.gov For pyrido[2,3-d]pyridazin-5-one derivatives, web-based tools like SwissADME and PreADMET are commonly used to evaluate their drug-likeness. amazonaws.comresearchgate.net
These tools calculate various physicochemical descriptors to assess compliance with established guidelines like Lipinski's "Rule of Five". researchgate.net Properties such as passive gastrointestinal absorption and blood-brain barrier (BBB) permeation are predicted. amazonaws.com For many pyridazinone derivatives, these models predict good gastrointestinal absorption but limited brain permeation, which is a desirable trait for peripherally acting drugs. amazonaws.com ADMET prediction helps to prioritize which derivatives to synthesize, saving significant time and resources by flagging compounds with likely poor pharmacokinetic profiles early in the discovery process. sciencescholar.us
Table 2: Sample In Silico ADME Prediction for a Pyrido[2,3-d]pyridazin-5-one Derivative
| Property | Predicted Value/Outcome | Implication |
|---|---|---|
| Lipinski's Rule of Five | Compliant (0 violations) | Good potential for oral bioavailability |
| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cause central nervous system side effects |
| CYP450 Inhibition | Non-inhibitor of major isoforms | Lower potential for drug-drug interactions |
| Drug-Likeness Score | Positive | Favorable physicochemical properties for a drug |
Note: This table represents typical predictive outcomes for drug-like heterocyclic compounds based on in silico models. amazonaws.comnih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to understand the electronic structure of pyrido[2,3-d]pyridazin-5-one derivatives. researchgate.net These calculations provide insights into the molecule's stability, reactivity, and electronic properties, which are correlated with its biological activity. researchgate.net
Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can more readily participate in chemical reactions, which can be crucial for its interaction with a biological target. Other calculated properties, such as ionization potential, electron affinity, and chemical hardness, help to build a comprehensive Quantitative Structure-Activity Relationship (QSAR) model, further guiding the design of more potent compounds. researchgate.netresearchgate.net
Conclusion and Future Perspectives in Pyrido 2,3 D Pyridazin 5 One Research
Summary of Current Research Landscape and Key Findings
The field of medicinal chemistry has shown significant interest in heterocyclic compounds, with pyridazine (B1198779) and its fused derivatives being a prominent area of study. The pyrido[2,3-d]pyridazin-5-one scaffold, a fusion of pyridine (B92270) and pyridazine rings, represents a class of compounds with a wide spectrum of biological activities. scholarsresearchlibrary.comsarpublication.com Research has established that this core structure is a "privileged" scaffold, meaning it can provide ligands for various biological receptors. mdpi.com
Derivatives of the broader pyridazinone family have been investigated for a multitude of therapeutic applications, including cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. scholarsresearchlibrary.combenthamdirect.com Specifically, research into pyridopyrimidine structures, which are structurally analogous to pyridopyridazinones, has identified their potential as potent inhibitors of key cellular targets. These include various kinases like tyrosine kinase, FMS kinase, and dihydrofolate reductase (DHFR), which are crucial in cancer and inflammatory diseases. rsc.orgnih.govnih.govnih.gov
Key findings have demonstrated that modifications to the pyrido[2,3-d]pyridazin-5-one core can significantly influence potency and selectivity. For instance, studies on related pyridopyrimidinones have shown that introducing an amide substituent at the 6-position of the pyridone core can lead to a substantial increase in potency for inhibiting FMS tyrosine kinase, a target for anti-inflammatory agents. nih.gov Structure-activity relationship (SAR) studies on similar scaffolds have successfully led to the development of analogs with improved potency, better solubility, and enhanced bioavailability. nih.gov The versatility of the pyridazine ring allows for the synthesis of a diverse library of compounds, making it a valuable building block in the development of new therapeutic agents. scholarsresearchlibrary.comnih.gov
Challenges and Opportunities in Drug Design and Development
Despite the therapeutic promise of pyrido[2,3-d]pyridazin-5-one derivatives, their journey from laboratory synthesis to clinical application is fraught with challenges common to the broader drug discovery process. A primary hurdle is the translation of in vitro activity to in vivo efficacy and safety. nih.govcas.org The development pipeline is often hampered by a lack of predictive validity in early-stage animal models, which may not accurately recapitulate human diseases or drug responses. nih.govcas.org
Another significant challenge lies in optimizing the pharmacokinetic properties of these compounds. Issues related to solubility, metabolic stability, and bioavailability must be carefully addressed to ensure that the drug can reach its intended target in the body at a therapeutic concentration. nih.gov Furthermore, achieving target selectivity is a major obstacle. As seen in related compound series, initial leads can be broadly active against multiple kinases, which can lead to off-target effects. nih.gov The development of resistance to targeted therapies, particularly in oncology, is another critical challenge that researchers must anticipate. nih.gov
However, these challenges also present significant opportunities. The plasticity of the pyrido[2,3-d]pyridazin-5-one scaffold offers vast possibilities for medicinal chemists to design novel molecules with tailored properties. The opportunity exists to develop highly selective inhibitors by exploiting subtle differences in the ATP-binding sites of various kinases. nih.govnih.gov Modern computational tools, including artificial intelligence and machine learning, can accelerate the design-synthesis-test cycle by predicting the activity and properties of virtual compounds, thus streamlining the identification of promising drug candidates. lifebit.ai There is also an opportunity to explore polypharmacology, where modulating multiple targets with a single molecule could be beneficial for treating complex diseases. nih.gov
Future Directions in Synthetic Chemistry and Biological Screening
The future of research on 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one and its derivatives will likely focus on two interconnected areas: innovative synthetic strategies and advanced biological screening methods. In synthetic chemistry, there is a continuing need for efficient and versatile methods to generate diverse libraries of compounds for biological evaluation. Future efforts may focus on developing novel one-pot, multi-component reactions to construct the core heterocyclic system with various substituents. jocpr.com Exploring new catalytic methods, such as C-H activation, could enable the direct functionalization of the pyridopyridazinone scaffold at positions that are difficult to access through traditional methods. This would expand the chemical space available for SAR studies.
In the realm of biological screening, the focus is shifting from broad, cell-based assays to more sophisticated, target-oriented approaches. High-throughput screening (HTS) against panels of specific enzymes, such as a wide range of kinases, will continue to be essential for identifying potent and selective inhibitors. The development and use of more physiologically relevant screening models, such as 3D organoids and patient-derived cells, can provide more accurate predictions of a compound's efficacy and toxicity in humans, helping to bridge the gap between preclinical and clinical results. cas.org Furthermore, future screening paradigms will likely incorporate biomarker strategies from the outset. Identifying specific biomarkers can help in patient stratification for clinical trials and can serve as indicators of a drug's therapeutic effect, ultimately paving the way for a more personalized medicine approach. nih.gov
Q & A
Q. What are the recommended synthetic routes for 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one, and how can reaction conditions be optimized for high purity?
Answer:
- Stepwise Synthesis : Utilize cyclization reactions starting from pyridazine precursors. For example, chlorination at the 8-position can be achieved using POCl₃ or PCl₅ under reflux conditions (60–100°C, 6–12 hours).
- Optimization : Adjust solvent polarity (e.g., DMF for nucleophilic substitution vs. dioxane for cyclization) and stoichiometric ratios of reagents (e.g., Na₂S·9H₂O for thioether formation) to minimize by-products .
- Purity Control : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
Q. What spectroscopic techniques are critical for characterizing structural features of this compound?
Answer:
- NMR Analysis : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyridazine protons, δ ~160 ppm for carbonyl carbons). Use DEPT-135 to distinguish CH₃/CH₂ groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 195.0198) and fragmentation patterns.
- UV-Vis/IR : Confirm π→π* transitions (~260 nm) and carbonyl stretching vibrations (~1680 cm⁻¹) .
Q. What are the key solubility and stability parameters to consider in experimental design?
Answer:
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while aqueous buffers (pH 7.4) are critical for biological assays.
- Stability : Monitor pH sensitivity (degradation above pH 9) and light exposure (store in amber vials at −20°C for long-term stability) .
Advanced Research Questions
Q. How do computational models aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electron density at the 8-chloro position (Fukui indices >0.5 indicate electrophilic reactivity) .
- Transition State Analysis : Identify energy barriers for SNAr reactions with amines (e.g., activation energy ~25 kcal/mol for piperazine substitution) .
Q. How to resolve contradictions in biological activity data across different studies for this compound?
Answer:
- Dose-Response Validation : Replicate assays using standardized protocols (e.g., IC₅₀ determination via MTT assay in triplicate).
- Target Specificity : Perform competitive binding studies (e.g., SPR or ITC) to confirm interactions with kinases vs. off-target proteins .
- Meta-Analysis : Cross-reference data from PubChem and ECHA databases to identify outliers due to impurity batches .
Q. What strategies mitigate side reactions during functionalization of the pyridazinone core?
Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for secondary amines) during alkylation or acylation steps .
- Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki couplings to avoid homocoupling by-products.
- Temperature Gradients : Slow heating (2°C/min) during cyclization reduces dimerization .
Q. What is the role of microwave-assisted synthesis in improving yield for derivatives?
Answer:
- Accelerated Reactions : Microwave irradiation (150°C, 30 min vs. 12 hours conventional) enhances cyclization efficiency (yield increase from 60% to 85%) .
- Energy Efficiency : Reduced solvent volumes (5 mL vs. 50 mL) lower environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
